(4-Aminoquinolin-3-yl)dimethylphosphine oxide
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Overview
Description
(4-Aminoquinolin-3-yl)dimethylphosphine oxide is a chemical compound that features a quinoline ring with an amino group at the 4-position and a dimethylphosphine oxide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoquinolin-3-yl)dimethylphosphine oxide typically involves the reaction of 4-aminoquinoline with dimethylphosphine oxide. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. For example, the reaction can be carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like palladium on carbon (Pd/C) to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Aminoquinolin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (4-Aminoquinolin-3-yl)dimethylphosphine oxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential antimalarial, anticancer, and antiviral properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (4-Aminoquinolin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, in antimalarial applications, it may interfere with the parasite’s ability to metabolize heme, leading to its death.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Amodiaquine: Another antimalarial agent with structural similarities.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
(4-Aminoquinolin-3-yl)dimethylphosphine oxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Properties
Molecular Formula |
C11H13N2OP |
---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
3-dimethylphosphorylquinolin-4-amine |
InChI |
InChI=1S/C11H13N2OP/c1-15(2,14)10-7-13-9-6-4-3-5-8(9)11(10)12/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
KKZBAHOJXLIZMM-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C2=CC=CC=C2N=C1)N |
Origin of Product |
United States |
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